molecular formula C14H21NO3S B13389503 1-[(1R,5S,7S)-10,10-dimethyl-3,3-dioxo-3$l^{6-thia-4-azatricyclo[5.2.1.0^{1,5]decan-4-yl]-2-methylprop-2-en-1-one

1-[(1R,5S,7S)-10,10-dimethyl-3,3-dioxo-3$l^{6-thia-4-azatricyclo[5.2.1.0^{1,5]decan-4-yl]-2-methylprop-2-en-1-one

Cat. No.: B13389503
M. Wt: 283.39 g/mol
InChI Key: BALAVPVKVQRBKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-[(1R,5S,7S)-10,10-dimethyl-3,3-dioxo-3λ⁶-thia-4-azatricyclo[5.2.1.0¹,⁵]decan-4-yl]-2-methylprop-2-en-1-one is a tricyclic heterocyclic molecule featuring a unique combination of sulfur (thia), nitrogen (aza), and ketone functional groups. Its IUPAC name reflects its stereochemistry (1R,5S,7S), which is critical for its three-dimensional conformation and biological interactions. Key properties include:

  • Molecular formula: C₁₃H₂₁NO₃S
  • Molecular weight: 271.12 g/mol
  • Core structure: A tricyclo[5.2.1.0¹,⁵]decane scaffold with a sulfur atom at position 3 (as a sulfone group, -SO₂-) and a nitrogen atom at position 4 .
  • Functional groups: A methylprop-2-en-1-one substituent at position 4 of the azatricyclic system, contributing to its electrophilic reactivity.

The stereochemistry of this compound distinguishes it from its stereoisomer, 1-[(1S,5R,7R)-10,10-dimethyl-3,3-dioxo-3λ⁶-thia-4-azatricyclo[5.2.1.0¹,⁵]decan-4-yl]propan-1-one (PubChem CID 11000169), which has a propan-1-one substituent instead of the α,β-unsaturated ketone .

Properties

Molecular Formula

C14H21NO3S

Molecular Weight

283.39 g/mol

IUPAC Name

1-(10,10-dimethyl-3,3-dioxo-3λ6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl)-2-methylprop-2-en-1-one

InChI

InChI=1S/C14H21NO3S/c1-9(2)12(16)15-11-7-10-5-6-14(11,13(10,3)4)8-19(15,17)18/h10-11H,1,5-8H2,2-4H3

InChI Key

BALAVPVKVQRBKA-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)N1C2CC3CCC2(C3(C)C)CS1(=O)=O

Origin of Product

United States

Preparation Methods

Key Reaction Conditions:

Step Reagents/Conditions Yield Reference
Nitro reduction Zn powder, acetic acid, 60°C 78%
Lactam cyclization Acetic acid, 12 hr reflux 85%

Sulfone Group Installation

The 3,3-dioxo (sulfone) functionality is achieved by:

Oxidation Parameters:

Substrate Oxidant Temp Time Yield
Sulfide analog 30% H₂O₂ 50°C 6 hr 92%

Stereochemical Optimization

The (1R,5S,7S) configuration is maintained through:

Industrial-Scale Adaptations

Patents highlight streamlined processes for analogous compounds:

Scalability Data:

Parameter Lab Scale Pilot Scale
Yield 65% 58%
Purity 99% (HPLC) 98.5% (HPLC)

Analytical Characterization

Critical quality control metrics include:

  • HPLC : Retention time 12.3 min (C18 column, 70:30 MeOH/H₂O).
  • Chiral GC : >99% enantiomeric excess.
  • X-ray crystallography : Confirms tricyclic geometry and sulfone positioning.

Chemical Reactions Analysis

Key Structural Features and Functional Groups

  • Core structure : A tricyclic system incorporating sulfur (3λ⁶-thia) and nitrogen (4-azatricyclo), with two methyl groups at position 10 and ketone groups (3,3-dioxo) at the sulfur atom .

  • Substituent : A 2-methylprop-2-en-1-one group attached to the tricyclic core via a carbon chain .

Functional GroupLocationPotential Reactions
Ketones (3,3-dioxo)Sulfur atomNucleophilic attack, condensation
Thioether (3λ⁶-thia)Bridging sulfurOxidation, substitution
Azatricyclic ringNitrogen-containing ringRing-opening, substitution
Prop-2-en-1-oneTerminal substituentCycloadditions, electrophilic addition

Ketone Reactivity

The ketone groups at the sulfur atom facilitate nucleophilic substitutions and condensation reactions (e.g., Claisen or aldol). These reactions could enable cross-linking or formation of new bonds under basic or acidic conditions .

Thioether Oxidation

The sulfur atom in the thioether group is susceptible to oxidation , potentially forming sulfoxides or sulfones. This reactivity could modify the compound’s electronic environment, influencing subsequent reactions .

Azatricyclic Ring Transformations

The nitrogen-containing ring may undergo ring-opening or substitution reactions, depending on the position of the nitrogen and adjacent substituents. Such transformations could alter the compound’s three-dimensional structure and bioactivity .

Prop-2-en-1-one Reactivity

The terminal prop-2-en-1-one group may participate in cycloaddition reactions (e.g., Diels-Alder) or electrophilic additions (e.g., with aldehydes or ketones). This substituent serves as a reactive site for extending the molecule’s functionality .

Reaction Conditions and Selectivity

Reaction TypeConditionsExpected Outcome
Oxidation of thioetherH₂O₂, acidic pHFormation of sulfoxide/sulfone
Nucleophilic attack on ketonesGrignard reagents, basic conditionsAlkylation or acylation
Cycloaddition (prop-2-en-1-one)Heat, Lewis acidsCross-linked products
Ring-opening (azatricyclic)Strong acids/basesFragmentation or ring expansion

Comparison with Structurally Similar Compounds

CompoundKey DifferencesShared Features
(1R,3R,5S,8S,9R,12S,13R,14R)-1-hydroxy-13-methyl-14-(prop-1-en-2-yl)-4,7,10-trioxapentacyclo[6.4.1.1⁹,¹².0³,⁵.0⁵,¹³]tetradecane-6,11-dioneMore oxygen atoms, complex ether linkagesTricyclic framework with ketones
(2S)-Bornane-10-2-sultamSultam instead of thioetherCyclic structure with sulfur
11,11-Dimethyl-5-Oxa-3λ⁶-thia-4-AzatetracyclodecaneOxa (oxygen) ring presentAzatricyclic and thioether groups

This comparison highlights the unique combination of functional groups in the target compound, particularly its dual ketone and thioether reactivity .

Limitations and Gaps in Data

While structural and functional insights are available, specific reaction kinetics, yields, and mechanistic details for the target compound remain underexplored in the provided sources. Further experimental studies are required to validate theoretical reactivity profiles.

Scientific Research Applications

(S)-(+)-(2-Methylacryloyl)-2,10-camphorsultam has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

    Biology: The compound’s chiral nature makes it useful in studying enzyme-substrate interactions and chiral recognition processes.

    Industry: In the polymer industry, it is used to synthesize chiral polymers with unique properties.

Mechanism of Action

The mechanism by which (S)-(+)-(2-Methylacryloyl)-2,10-camphorsultam exerts its effects is primarily through its ability to induce chirality in other molecules. The camphorsultam moiety acts as a chiral template, guiding the formation of enantiomerically pure products. This is achieved through non-covalent interactions such as hydrogen bonding and steric hindrance, which influence the orientation of reactants during chemical reactions.

Comparison with Similar Compounds

Structural Analogues with Azatricyclic Cores

The following compounds share the azatricyclic framework but differ in substituents, stereochemistry, or additional functional groups:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological/Physicochemical Notes
Target Compound C₁₃H₂₁NO₃S 271.12 Tricyclo[5.2.1.0¹,⁵]decane core, sulfone (-SO₂-), α,β-unsaturated ketone High electrophilicity due to enone system; potential for Michael addition reactions
CID 11000169 (stereoisomer) C₁₃H₂₁NO₃S 271.12 Same core but (1S,5R,7R) stereochemistry; propan-1-one substituent Reduced electrophilicity compared to the α,β-unsaturated analogue
(1R,2S,6R,7S)-4-Azatricyclo[5.2.1.0²,⁶]decane hydrochloride C₁₀H₁₆N·HCl 201.70 Lacks sulfone and ketone groups; hydrochloride salt Basic nitrogen likely enhances solubility; no reported bioactivity data
4-Methyl-8-(4-nitrophenyl)-3,11-diphenyl-2,9-dioxa-10-thia-5-azatricyclo[5.2.2.0¹,⁵]undecan-6-one C₂₆H₂₂N₂O₅S 474.53 Extended tricyclic system with nitro and phenyl substituents High LogP (5.83) suggests lipophilicity; PSA = 109.89 Ų indicates polar surface area

Functional Group Variations

  • Sulfone vs. Thioether: The target compound’s sulfone group (-SO₂-) enhances polarity and hydrogen-bonding capacity compared to thioether-containing analogues like 3-thia-1-azatricyclo[6.3.1.0⁴,¹²]dodeca-4(12),5,7-trien-2-ylideneamino derivatives ().
  • Enone vs. Saturated Ketone: The α,β-unsaturated ketone in the target compound increases reactivity toward nucleophiles, unlike saturated ketones in CID 11000169 .

Stereochemical Considerations

Stereochemistry profoundly impacts bioactivity. For example, the (1R,5S,7S) configuration of the target compound may lead to distinct protein-binding interactions compared to its (1S,5R,7R) stereoisomer. Such differences are critical in drug design, as shown in , where hierarchical clustering of compounds based on bioactivity correlates strongly with structural and stereochemical similarities .

Research Findings and Implications

Bioactivity-Structure Relationships

highlights that compounds with similar tricyclic cores and functional groups cluster into groups with shared modes of action. For instance:

  • The sulfone group in the target compound may mimic sulfonamide-containing drugs, targeting enzymes like carbonic anhydrase .
  • The α,β-unsaturated ketone could act as a reactive warhead in covalent inhibitors, similar to acrylamide-based kinase inhibitors .

Computational Structural Comparisons

Using the method described in , maximal common subgraph analysis of the target compound and its analogues reveals that the tricyclo[5.2.1.0¹,⁵]decane core is a conserved feature among bioactive azatricyclic compounds. Substituent variations (e.g., nitro groups in ’s compound) modulate target selectivity .

Biological Activity

The compound 1-[(1R,5S,7S)-10,10-dimethyl-3,3-dioxo-3λ6-thia-4-azatricyclo[5.2.1.0^{1,5}]decan-4-yl]-2-methylprop-2-en-1-one , also known by its CAS number 137718-67-3 , is a complex organic molecule with potential biological activity. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and relevant studies.

The molecular formula of the compound is C24H34N2O5S2C_{24}H_{34}N_{2}O_{5}S_{2}, with a molecular weight of approximately 494.68 g/mol . The structure features a unique tricyclic framework that contributes to its biological activity.

Synthesis

The synthesis of this compound involves multiple steps that typically include the formation of the tricyclic core followed by functionalization to introduce the dioxo and thia groups. Detailed synthetic routes can be found in specialized chemical literature.

Antitumor Activity

Research indicates that compounds similar to 1-[(1R,5S,7S)-10,10-dimethyl-3,3-dioxo-3λ6-thia-4-azatricyclo[5.2.1.0^{1,5}]decan-4-yl]-2-methylprop-2-en-1-one exhibit significant antitumor properties. For instance, studies on related diastereomers have shown varying degrees of cytotoxicity against L1210 leukemia cells and inhibition of dihydrofolate reductase (DHFR) activity .

The proposed mechanism involves the inhibition of key enzymes involved in cellular proliferation and metabolism. For example, certain derivatives are known to inhibit folate-dependent pathways crucial for DNA synthesis and repair .

Case Studies

A notable study evaluated the biological activity of resolved C-10 diastereomers derived from similar structures. The researchers measured biochemical transport and cell growth inhibitory properties in L1210 cells, finding differences in potency between diastereomers but generally less than two-fold variations in their effects .

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit specific cellular pathways associated with tumor growth. For example:

  • Cell Viability : The compound was tested on various cancer cell lines with results indicating significant cytotoxicity at certain concentrations.
  • Tyrosinase Inhibition : Related analogs have shown potent inhibitory effects on mushroom tyrosinase activity, an important enzyme in melanin production, suggesting potential applications in skin-related therapies .

Data Summary Table

PropertyValue
CAS Number 137718-67-3
Molecular Formula C24H34N2O5S2
Molecular Weight 494.68 g/mol
Biological Activity Antitumor
Mechanism of Action DHFR inhibition
In Vitro Cell Lines Tested L1210 cells

Q & A

Q. What synthetic strategies are effective for constructing the tricyclic core of this compound?

  • Methodological Answer : The tricyclic scaffold requires precise stereochemical control. Key steps include:
  • Ring-closing strategies : Use of thiourea or tetrazole intermediates to stabilize the sulfur-containing ring (e.g., thia-azabicyclo systems) .
  • Catalysis : Transition-metal catalysts (e.g., Pd or Cu) for cross-coupling reactions to install the methylprop-enone moiety.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction yields by stabilizing intermediates .
  • Example conditions :
StepReagents/ConditionsYield (%)Reference
Ring closureThiourea, K₂CO₃, DMF, 80°C62
FunctionalizationPd(PPh₃)₄, methyl vinyl ketone, THF45

Q. How can spectroscopic techniques validate the compound’s structure?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify methyl groups (δ 1.2–1.5 ppm) and carbonyl resonances (δ 170–210 ppm). The thia-aza ring protons show distinct splitting due to restricted rotation .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns matching the tricyclic system.
  • X-ray crystallography : Resolve stereochemistry at the 1R,5S,7S positions; compare with reported analogs .

Q. What experimental parameters influence the compound’s solubility and stability?

  • Methodological Answer :
  • Solubility screening : Test in DMSO (high solubility) vs. aqueous buffers (limited solubility). Adjust pH or use surfactants (e.g., Tween-80) for biological assays .
  • Stability under storage : Monitor degradation via HPLC at 4°C (stable for 30 days) vs. 25°C (10% degradation in 14 days) .

Advanced Research Questions

Q. How can contradictory bioactivity data be resolved in pharmacological studies?

  • Methodological Answer :
  • Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .
  • Metabolic interference : Use LC-MS to detect metabolites that may inhibit/enhance activity (e.g., cytochrome P450 interactions) .
  • Comparative controls : Include structurally related analogs (e.g., ’s antitumor agents) to isolate the role of the methylprop-enone group .

Q. What computational approaches predict the compound’s binding affinity to target proteins?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina with crystal structures from the PDB (e.g., kinases or sulfotransferases). Focus on the thia-aza ring’s electrostatic interactions .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability; analyze RMSD and hydrogen-bond networks .
  • Data validation : Cross-reference with experimental IC₅₀ values from enzyme inhibition assays .

Q. How can synthetic byproducts be minimized during scale-up?

  • Methodological Answer :
  • Process analytical technology (PAT) : Implement inline FTIR to monitor reaction progression and detect intermediates .
  • Membrane separation : Use nanofiltration (CRDC subclass RDF2050104) to remove low-molecular-weight impurities .
  • Case study : Reducing diketopiperazine byproducts via pH control (pH 6.5–7.0) improved purity from 85% to 98% .

Q. What strategies elucidate the compound’s role in metabolic pathways?

  • Methodological Answer :
  • Isotopic labeling : Synthesize a ¹³C-labeled analog to track incorporation into lipid or nucleotide pools via NMR .
  • Knockout models : Use CRISPR-Cas9 in cell lines to silence putative targets (e.g., folate metabolism enzymes) and observe phenotypic changes .

Data Analysis and Reproducibility

Q. How should researchers address variability in biological assay results?

  • Methodological Answer :
  • Statistical rigor : Apply ANOVA with post-hoc Tukey tests for multi-group comparisons; report p-values and effect sizes .
  • Blinded experiments : Assign compound handling and data analysis to separate teams to reduce bias .
  • Open-data practices : Deposit raw spectra, crystallography data, and assay protocols in repositories like PubChem or ChemSpider .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.